tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate
Description
tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate is a carbamate derivative featuring a fluorinated tetrahydropyran (THP) ring attached to a phenyl group. The tert-butyl carbamate moiety serves as a protective group for amines, commonly utilized in medicinal chemistry to enhance solubility or modulate reactivity during synthesis.
Properties
Molecular Formula |
C16H22FNO3 |
|---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-fluorooxan-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-13-6-4-5-12(11-13)16(17)7-9-20-10-8-16/h4-6,11H,7-10H2,1-3H3,(H,18,19) |
InChI Key |
OCTCLUSCUHFDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydro-2H-pyran Substituent
The tetrahydro-2H-pyran ring substituted with fluorine at the 4-position is typically prepared by selective fluorination of a tetrahydropyran derivative or by ring formation from fluorinated precursors. While direct preparation methods for the 4-fluorotetrahydro-2H-pyran are scarce, analogues such as tert-butyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-ylcarbamate have been synthesized via catalytic hydrogenation of azido precursors using palladium or platinum catalysts under hydrogen atmosphere in ethanol solvent.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Azide reduction | Pd(OH)2/C, H2, EtOH, rt, 6 h | 87% (610 mg from 700 mg) | Mild hydrogenation to amine |
| Azide reduction (scale-up) | PtO2, H2, EtOH, 10-35°C, overnight | 87.5% (105 g from 120 g) | Efficient for large scale |
This step is crucial as it provides the amine functionality on the tetrahydropyran ring, which can be further derivatized.
Coupling with 3-Substituted Phenyl Derivatives
The 3-position on the phenyl ring is functionalized by coupling with the tetrahydro-2H-pyran moiety. This typically involves nucleophilic substitution or amide bond formation strategies. For related compounds, coupling of tert-butyl 2-amino phenylcarbamate with substituted benzoic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents in organic solvents like dichloromethane or ethanol has been reported.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Amide coupling | EDCI, HOBt, DIPEA, DCM/EtOH, rt, 3 h | High yields (varies) | Efficient amidation |
This method can be adapted to introduce the carbamate group onto the aromatic ring with the fluorotetrahydro-2H-pyran substituent.
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) protecting group is introduced typically via reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step protects the amine functionality and stabilizes the molecule for further reactions or purification.
Preparation Protocol Example
Based on the synthesis of related tert-butyl carbamate derivatives and fluorinated tetrahydropyran compounds, a plausible preparation method is as follows:
Synthesis of 4-fluorotetrahydro-2H-pyran-4-yl amine intermediate:
- Start from tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate.
- Perform catalytic hydrogenation using Pd(OH)2/C or PtO2 in ethanol under hydrogen atmosphere at room temperature or mild heating.
- Filter catalyst and concentrate to obtain the amine intermediate.
Coupling with 3-fluorophenyl derivative:
- Dissolve tert-butyl 2-amino phenylcarbamate and 4-fluorobenzoic acid in anhydrous solvent.
- Add EDCI and HOBt as coupling reagents and DIPEA as base.
- Stir at room temperature for 3 hours.
- Extract, wash, and purify by column chromatography.
Final purification and characterization:
- Purify the crude product by silica gel chromatography.
- Characterize by NMR, MS, and melting point.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Azide reduction | Pd(OH)2/C or PtO2, H2, EtOH, rt or mild heat | 87% yield, mild conditions |
| 2 | Amide coupling | EDCI, HOBt, DIPEA, DCM or EtOH, rt, 3 h | High yield, efficient amidation |
| 3 | Boc protection | Boc2O, base (e.g., triethylamine), rt | Standard carbamate protection step |
| 4 | Purification | Silica gel chromatography | Purity confirmed by NMR and MS |
Research Findings and Notes
- The hydrogenation of azido intermediates to amines is a well-established and scalable method, providing high yields and mild reaction conditions.
- Carbamate formation using di-tert-butyl dicarbonate is standard in protecting amine groups, facilitating further synthetic transformations.
- Coupling reactions employing EDCI/HOBt are widely used for amide bond formation, providing high yields and compatibility with sensitive functional groups.
- Solubility and storage data indicate the compound’s stability in organic solvents and at refrigerated/freezing temperatures, which is critical for handling in research settings.
- No direct synthetic route for the exact compound tert-butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate was found; however, the outlined methods are derived from closely related compounds and standard organic synthesis protocols.
Chemical Reactions Analysis
tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes or modulate receptor activity in the nervous system. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s uniqueness lies in its 4-fluorotetrahydro-2H-pyran-4-yl substituent, which introduces steric bulk and electronic effects due to the fluorine atom. Below is a comparison with key analogs:
Key Observations:
- Fluorine vs. Other Halogens: The fluorine atom in the target compound may reduce metabolic oxidation compared to chloro/iodo analogs (e.g., ) while increasing lipophilicity relative to non-fluorinated analogs (e.g., ).
- THP Ring Variations : The 4-fluorotetrahydro-2H-pyran group likely enhances metabolic stability compared to dioxooxane () but may reduce solubility due to increased hydrophobicity.
Physicochemical and Analytical Data
HPLC and spectroscopic data from analogs highlight substituent-driven trends:
| Compound | HPLC Purity | Retention Time (min) |
|---|---|---|
| 16c (piperazine derivative) | 99.34% | 9.37 |
| 16d (isopropyl variant) | 97.05% | 11.98 |
| 16e (unsubstituted oxazin) | 95.07% | 10.60 |
Inference for Target Compound:
- The 4-fluorotetrahydro-2H-pyran group may increase retention time compared to non-fluorinated analogs (e.g., 16e) due to higher lipophilicity.
- Purity could exceed 95% if optimized via flash chromatography () or recrystallization.
Biological Activity
tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H20FNO3
- Molecular Weight : 281.33 g/mol
- CAS Number : 1228875-13-5
This compound features a tert-butyl group, a phenyl ring, and a fluorinated tetrahydropyran moiety, which contribute to its unique biological profile.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in neuroprotection and anti-inflammatory effects. For instance, studies have shown that related carbamates can inhibit key enzymes involved in neurodegenerative diseases, such as β-secretase and acetylcholinesterase, which are implicated in Alzheimer’s disease pathology .
In Vitro Studies
In vitro assays demonstrate that tert-butyl carbamates can reduce cell death induced by amyloid beta (Aβ) peptides. The inhibition of Aβ aggregation has been observed, with some studies reporting an inhibition rate exceeding 85% at specific concentrations . These findings suggest a potential role in mitigating neurodegeneration.
In Vivo Studies
In vivo models have further elucidated the biological activity of related compounds. For example, administration of certain tert-butyl carbamates in animal models showed significant reductions in Aβ levels and improvements in cognitive function when compared to control groups . However, bioavailability remains a challenge, with some compounds showing limited penetration into the central nervous system.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of a related compound found that it significantly reduced TNF-α levels and oxidative stress markers in astrocytes exposed to Aβ 1-42. The results indicated that the compound could protect against neuroinflammation and cell death .
Case Study 2: Alzheimer’s Disease Model
In another case study involving a scopolamine-induced model of Alzheimer's disease, treatment with a similar tert-butyl carbamate resulted in decreased β-secretase activity and improved memory performance in treated animals compared to untreated controls . This highlights the potential therapeutic applications for cognitive disorders.
Data Summary
| Parameter | Value |
|---|---|
| Molecular Weight | 281.33 g/mol |
| CAS Number | 1228875-13-5 |
| Inhibition of Aβ Aggregation | >85% at 100 μM |
| β-secretase Inhibition IC50 | 15.4 nM |
| Acetylcholinesterase Ki | 0.17 μM |
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing tert-butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves coupling tert-butyl carbamate derivatives with fluorinated tetrahydro-2H-pyran intermediates. For example, nucleophilic substitution or Buchwald-Hartwig amination can be employed, with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in anhydrous solvents like THF or DMF at 80–100°C . Key factors include:
- Catalytic System : Use of Pd-based catalysts with sterically hindered ligands to minimize side reactions.
- Temperature Control : Elevated temperatures (≥80°C) improve reaction kinetics but may degrade sensitive functional groups.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product from unreacted starting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
